An In-depth Technical Guide to 2-Hydroxy-5-isopropylbenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxy-5-isopropylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-isopropylbenzaldehyde, a substituted phenolic aldehyde, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a hydroxyl group ortho to an aldehyde and an isopropyl group para to the hydroxyl, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of 2-hydroxy-5-isopropylbenzaldehyde, detailing its physicochemical characteristics, synthetic methodologies, and exploring its potential as a precursor for novel therapeutic agents. The strategic placement of its functional groups makes it a versatile building block for the synthesis of a wide array of derivatives, including Schiff bases, which have shown promise in various biological applications.
Physicochemical Properties
2-Hydroxy-5-isopropylbenzaldehyde is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 68591-07-1 | [1][2] |
| Physical State | Solid | |
| LogP | 2.3281 | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Note: Specific melting point, boiling point, and solubility data are not consistently available in public literature, indicating a need for experimental determination for specific applications.
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (variable, depending on solvent and concentration), aromatic protons (in the range of 6.8-7.5 ppm with splitting patterns corresponding to their substitution), and the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (~190-195 ppm).[3] Aromatic carbons will resonate in the typical region of ~115-160 ppm, and the carbons of the isopropyl group will appear in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1650-1700 cm⁻¹, with the conjugation to the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group potentially lowering the frequency. A broad O-H stretching band for the phenolic hydroxyl group is also expected, likely in the region of 3100-3400 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isopropyl group.
Chemical Synthesis
The synthesis of 2-hydroxy-5-isopropylbenzaldehyde can be achieved through established formylation reactions of the corresponding phenol, 4-isopropylphenol. The two primary methods are the Reimer-Tiemann reaction and the Duff reaction. The choice of method depends on factors such as desired yield, scalability, and available reagents.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[4][5] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenoxide ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.
Reaction Mechanism:
Figure 1: Generalized Reimer-Tiemann Reaction Mechanism.
Experimental Protocol (General):
-
Dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.
-
Heat the solution and add chloroform dropwise with vigorous stirring.
-
Reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
The causality behind these steps lies in creating the reactive species and optimizing the reaction conditions. The strong base deprotonates both the chloroform to generate the dichlorocarbene and the phenol to form the more nucleophilic phenoxide. Heating is necessary to drive the reaction, and the biphasic system requires efficient mixing to facilitate the interaction between the aqueous and organic phases.[4]
Duff Reaction
The Duff reaction provides an alternative route for the ortho-formylation of phenols, using hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, typically boric acid and glycerol or trifluoroacetic acid.[6] This method is often favored for its milder conditions compared to the Reimer-Tiemann reaction.
Reaction Mechanism:
Figure 3: General Schiff Base Formation Reaction.
Experimental Protocol (General):
-
Dissolve 2-hydroxy-5-isopropylbenzaldehyde and a primary amine in a suitable solvent, such as ethanol.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for a few hours.
-
Cool the reaction mixture to allow the Schiff base product to crystallize.
-
Collect the product by filtration and purify by recrystallization. [7] This protocol relies on the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by the amine.
Applications in Drug Development
While direct studies on the biological activities of 2-hydroxy-5-isopropylbenzaldehyde are limited, its structural motifs and the known activities of its derivatives suggest significant potential in drug discovery and development.
Antimicrobial Activity
Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial properties. [8]Schiff bases derived from hydroxybenzaldehydes have demonstrated significant antibacterial and antifungal activities. [9]The imine linkage in Schiff bases is often crucial for their biological activity, and the presence of the hydroxyl and isopropyl groups on the aromatic ring can modulate this activity. Further research into Schiff bases derived from 2-hydroxy-5-isopropylbenzaldehyde could lead to the development of novel antimicrobial agents.
Anticancer Activity
Certain hydroxylated benzaldehyde and biphenyl compounds, structurally related to derivatives of 2-hydroxy-5-isopropylbenzaldehyde, have shown promising anticancer properties. [10][11]These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often multi-targeted, involving interference with key cellular signaling pathways. The synthesis and evaluation of derivatives of 2-hydroxy-5-isopropylbenzaldehyde could therefore be a valuable strategy in the search for new anticancer drugs.
Safety and Handling
2-Hydroxy-5-isopropylbenzaldehyde is classified as a hazardous substance. It is corrosive and can cause serious eye damage (H318). Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound. It should be stored in a well-ventilated place, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Hydroxy-5-isopropylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential for applications in medicinal chemistry and drug development. Its synthesis can be achieved through established methods like the Reimer-Tiemann and Duff reactions. The reactivity of its aldehyde and hydroxyl groups allows for the facile synthesis of a wide range of derivatives, most notably Schiff bases, which are known to possess diverse biological activities. While further research is needed to fully elucidate the therapeutic potential of 2-hydroxy-5-isopropylbenzaldehyde and its derivatives, the existing body of knowledge on related compounds provides a strong rationale for its continued investigation as a building block for the next generation of therapeutic agents.
References
-
Chemsrc. (n.d.). 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | CAS#:68591-07-1. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (2023, September 26). Duff reaction. Retrieved January 2, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved January 2, 2026, from [Link]
-
Wikipedia. (2023, December 16). Reimer–Tiemann reaction. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-propylbenzaldehyde. Retrieved January 2, 2026, from [Link]
-
Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by..." (n.d.). Retrieved January 2, 2026, from [Link]
- Mandewale, M., et al. (2018). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Research and Analytical Reviews, 5(3), 845-851.
- Iowa Academy of Science. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23.
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved January 2, 2026, from [Link]
- Sadeh, S. E., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1534-S1539.
- European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1.
- MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3235.
- Bulletin of the Chemical Society of Ethiopia. (2017). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). Synthesis of Novel Naphtho[2,1-b]furo[3,2-d]-m-oxazin-4-one Derivatives and Evaluation of their Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(2), 855-863.
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
-
Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved January 2, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495.
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Retrieved January 2, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved January 2, 2026, from [Link]
- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
- MDPI. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7954.
- DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-346.
-
ResearchGate. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved January 2, 2026, from [Link]
- SciSpace. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry, 64(5), 841-855.
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. Retrieved January 2, 2026, from [Link]
- Bentham Science. (2021). Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2-Benzoyloxycinnamaldehyde: Where do we stand?. Current Medicinal Chemistry, 28(1), 1-1.
-
ScienceOpen. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved January 2, 2026, from [Link]
-
Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). Cuminaldehyde. Retrieved January 2, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | CAS#:68591-07-1 | Chemsrc [chemsrc.com]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. ajol.info [ajol.info]
- 8. benchchem.com [benchchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott | MDPI [mdpi.com]
